

Enpp-1-IN-19 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: *Enpp-1-IN-19*

Cat. No.: *B15136439*

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Application Notes and Protocols for Enpp-1-IN-19

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solubility and use of **Enpp-1-IN-19**, a potent and orally active inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). The information herein is intended to facilitate the design and execution of experiments aimed at investigating the role of ENPP1 in various biological processes, particularly in the context of cancer immunotherapy and the cGAS-STING signaling pathway.

Introduction

Enpp-1-IN-19 is a small molecule inhibitor that targets ENPP1, an enzyme responsible for the hydrolysis of extracellular cyclic GMP-AMP (cGAMP). By inhibiting ENPP1, **Enpp-1-IN-19** prevents the degradation of cGAMP, a key second messenger that activates the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which are critical for mounting an effective anti-tumor immune response. This makes **Enpp-1-IN-19** a valuable tool for research in immuno-oncology and the development of novel cancer therapeutics.

Solubility of Enpp-1-IN-19

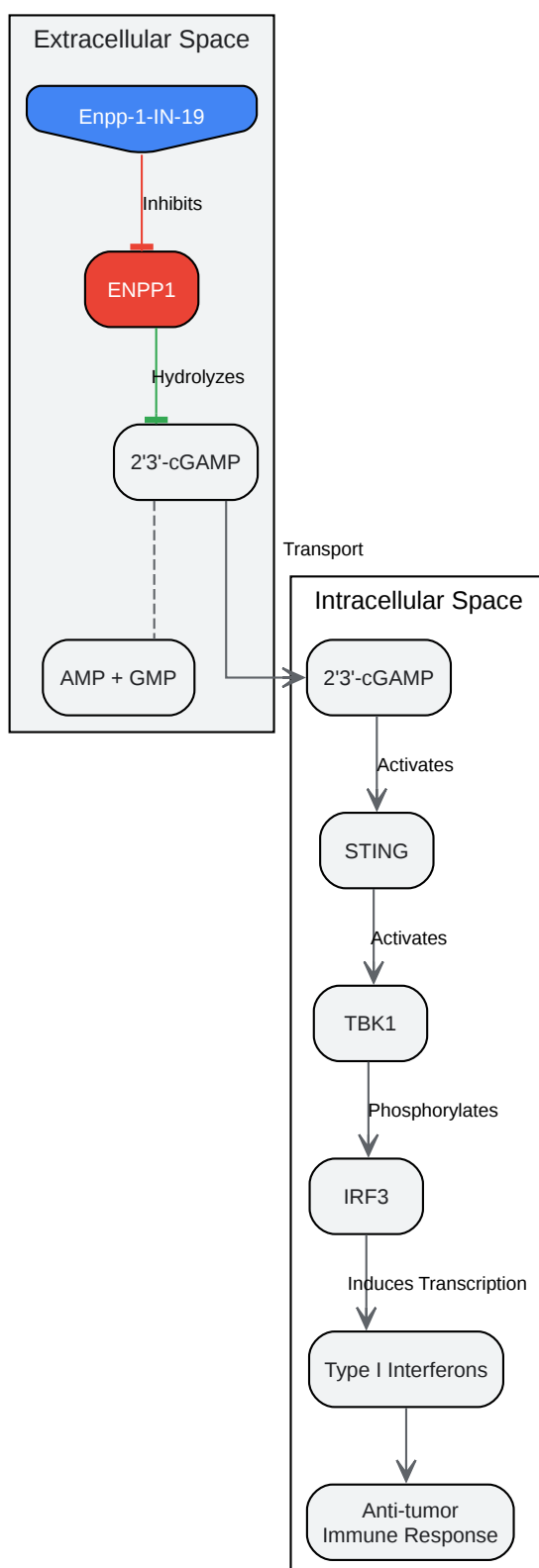
Proper dissolution of **Enpp-1-IN-19** is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of **Enpp-1-IN-19** in Dimethyl Sulfoxide (DMSO) and provides guidance for other common laboratory solvents based on data from structurally related compounds. Researchers are advised to perform small-scale solubility tests before preparing large stock solutions.

Solvent	Concentration	Remarks
DMSO	10 mM ^[1]	Prepare stock solutions in anhydrous DMSO. Hygroscopic DMSO can reduce solubility.
Ethanol	Insoluble	Based on data for similar ENPP1 inhibitors.
Water	Insoluble	Based on data for similar ENPP1 inhibitors.
PBS (pH 7.2)	Insoluble	Based on data for similar ENPP1 inhibitors.

Note: For in vivo applications, a formulation may be required to enhance bioavailability. A common vehicle for poorly soluble compounds consists of a co-solvent system such as DMSO, PEG300, and Tween-80 in saline. Careful optimization is necessary to ensure the compound remains in solution.

Signaling Pathway

ENPP1 is a key negative regulator of the cGAS-STING pathway. The following diagram illustrates the mechanism by which **Enpp-1-IN-19** enhances STING signaling.



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Caption: ENPP1 inhibition by **Enpp-1-IN-19** enhances STING signaling.

Experimental Protocols

The following protocols provide a framework for utilizing **Enpp-1-IN-19** in common in vitro and cell-based assays.

In Vitro ENPP1 Enzymatic Assay

This protocol describes a method to determine the inhibitory activity of **Enpp-1-IN-19** on recombinant ENPP1 enzyme.

Experimental Workflow:



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Caption: Workflow for an in vitro ENPP1 inhibitor screening assay.

Materials:

- Recombinant Human ENPP1
- **Enpp-1-IN-19**
- ENPP1 substrate (e.g., cGAMP or a fluorogenic substrate)
- Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)
- 96-well or 384-well microplate
- Plate reader (fluorescence or luminescence, depending on the substrate)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of **Enpp-1-IN-19** in 100% DMSO (e.g., 10 mM).

- Create a serial dilution of **Enpp-1-IN-19** in assay buffer. The final DMSO concentration in the assay should be kept below 1%.
- Dilute the recombinant ENPP1 enzyme to the desired working concentration in cold assay buffer.
- Prepare the ENPP1 substrate at the desired working concentration in assay buffer.
- Assay Plate Setup:
 - Add assay buffer to all wells.
 - Add the serially diluted **Enpp-1-IN-19**, a positive control inhibitor, or DMSO (vehicle control) to the appropriate wells.
- Pre-incubation:
 - Add the diluted ENPP1 enzyme to the wells containing the compounds and buffer.
 - Pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Reaction Initiation and Incubation:
 - Initiate the enzymatic reaction by adding the substrate solution to all wells.
 - Mix gently and incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
- Signal Detection:
 - Stop the reaction if necessary (depending on the assay format).
 - Measure the fluorescence or luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percent inhibition for each concentration of **Enpp-1-IN-19** relative to the vehicle control.

- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based STING Activation Assay

This protocol outlines a method to assess the ability of **Enpp-1-IN-19** to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

- A suitable cell line expressing ENPP1 and the STING pathway components (e.g., THP-1 monocytes)
- **Enpp-1-IN-19**
- 2'3'-cGAMP
- Cell culture medium and supplements
- Reagents for quantifying IFN- β (e.g., ELISA kit or qPCR primers)
- 96-well cell culture plate

Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
- Inhibitor Treatment:
 - Prepare a serial dilution of **Enpp-1-IN-19** in cell culture medium.
 - Treat the cells with various concentrations of **Enpp-1-IN-19** or vehicle control for a pre-determined time (e.g., 1 hour).
- STING Agonist Stimulation:

- Add a sub-optimal concentration of exogenous 2'3'-cGAMP to the wells.
- Incubation:
 - Incubate the cells for a specified period (e.g., 24 hours) to allow for STING pathway activation and downstream signaling.
- Endpoint Measurement:
 - Collect the cell culture supernatant to measure secreted IFN- β by ELISA.
 - Alternatively, lyse the cells to extract RNA and perform qPCR to measure the expression of IFN- β and other interferon-stimulated genes.
- Data Analysis:
 - Calculate the fold induction of IFN- β production or gene expression relative to cells treated with cGAMP alone.
 - Plot the fold induction against the inhibitor concentration to determine the EC₅₀ value.

Conclusion

Enpp-1-IN-19 is a powerful research tool for investigating the therapeutic potential of ENPP1 inhibition. The provided solubility data and experimental protocols serve as a starting point for researchers to explore the role of the ENPP1-STING axis in health and disease. Careful consideration of the compound's solubility and the optimization of experimental conditions are crucial for obtaining reliable and meaningful results.

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References

- 1. benchchem.com [benchchem.com]

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